3-Oxoadipyl-Coenzyme A is primarily derived from 3-oxoadipate, which itself can be produced through the degradation of aromatic compounds such as benzoate. Notably, this compound has been studied in various microbial strains, including Pseudomonas species, which utilize it in their metabolic pathways for aromatic degradation .
Chemically, 3-oxoadipyl-Coenzyme A belongs to the class of acyl-CoA derivatives. It is classified under dicarboxylic acids and their derivatives due to its structure, which features two carboxylic acid groups.
The synthesis of 3-oxoadipyl-Coenzyme A typically involves enzymatic reactions catalyzed by specific transferases and thiolases. The key steps are:
The enzymatic assays for measuring the activity of these enzymes typically involve monitoring changes in absorbance at specific wavelengths (e.g., 305 nm) using high-performance liquid chromatography (HPLC) to quantify the concentration of intermediates formed during the reactions .
The molecular structure of 3-oxoadipyl-Coenzyme A includes:
The molecular formula for 3-oxoadipyl-Coenzyme A is CHNOP, with a molar mass of approximately 359.35 g/mol. Its structural representation indicates a complex arrangement conducive to its biochemical roles.
3-Oxoadipyl-Coenzyme A participates in several key biochemical reactions:
The reaction kinetics are influenced by factors such as substrate concentration, pH, and temperature. For instance, optimal activity for related enzymes has been observed at pH values around 8.0 with specific temperature conditions favoring enzyme stability and activity .
The mechanism of action for 3-oxoadipyl-Coenzyme A involves its role as an acyl donor in various metabolic pathways:
Studies indicate that enzyme kinetics involving 3-oxoadipyl-Coenzyme A are characterized by Michaelis-Menten dynamics, where substrate affinity and turnover rates are critical metrics for understanding its biochemical behavior.
Relevant data from studies indicate that the extinction coefficient for the 3-oxoadipyl-Coenzyme A-Mg complex is approximately 16,300 Mcm, allowing for quantification via spectrophotometric methods .
3-Oxoadipyl-Coenzyme A is utilized in various scientific research applications:
3-Oxoadipyl-CoA (C₂₇H₄₂N₇O₂₀P₃S or C₂₈H₄₄N₇O₁₉P₃S) is a coenzyme A derivative featuring a 3-oxohexanedioic acid moiety linked to coenzyme A via a thioester bond [1] [4] [7]. Its core structure comprises:
Table 1: Atomic Composition of 3-Oxoadipyl-CoA
Component | Formula Segment | Key Functional Groups |
---|---|---|
Adenosine Diphosphate | C₁₀H₁₂N₅O₇P₂ | Purine, ribose, bisphosphate |
Pantetheine | C₁₁H₂₁N₂O₆S | Amide, β-mercaptoethylamine |
3-Oxoadipate | C₆H₇O₅ | β-Ketoacid, carboxylate termini |
The molecule exhibits five chiral centers in the CoA backbone (ribose and pantothenate regions) [8]. Spectroscopic characterization includes predicted LC-MS/MS spectra with major ion peaks at m/z 907.16 [M-H]⁻ and distinctive NMR shifts for the β-ketoacyl group (δ 2.65 ppm for C4 methylenes, δ 3.45 ppm for C2 methylene) [4] [7]. The β-keto-thioester moiety confers high electrophilicity at the C2 carbon, critical for enzymatic cleavage [6].
3-Oxoadipyl-CoA is synthesized enzymatically from 3-oxoadipate and succinyl-CoA via a transferase reaction:
3-Oxoadipate + Succinyl-CoA ⇌ 3-Oxoadipyl-CoA + Succinate
This reaction is catalyzed by 3-oxoadipate:succinyl-CoA transferase, a heterotetrameric enzyme (A₂B₂ subunits; 120 kDa) purified from Pseudomonas sp. strain B13 [2]. Key enzymatic characteristics include:
Table 2: Enzymatic Synthesis Parameters
Enzyme | Organism | Substrate Km (mM) | Products | Cofactors |
---|---|---|---|---|
3-Oxoadipate:succinyl-CoA transferase | Pseudomonas sp. B13 | 0.4 (3-oxoadipate) | 3-Oxoadipyl-CoA, Succinate | None |
0.2 (succinyl-CoA) |
In methylaromatic-degrading bacteria like Pseudomonas reinekei MT1, 4-methyl-3-oxoadipate is activated by a specialized transferase (MmlF/MmlG) to form 4-methyl-3-oxoadipyl-CoA before thiolytic cleavage [3].
3-Oxoadipyl-CoA is a water-soluble anion (predicted solubility: 5.68 g/L) with a net charge of -4 at physiological pH due to ionized phosphate (pKa ≈ 0.82) and carboxylate groups [4] [7]. Key properties include:
Table 3: Predicted Physicochemical Parameters
Property | Value | Method |
---|---|---|
Molecular Weight | 907.67 g/mol (average) | Calculated |
logP (Partition Coefficient) | -4.2 | ChemAxon |
Topological Polar Surface Area | 424.98 Ų | Computational |
Major MS Fragments | 908.16 [M-H]⁻, 428.06 [ATP-H]⁻ | LC-MS/MS Prediction |
Spectroscopic fingerprints include:
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